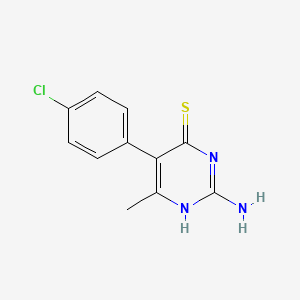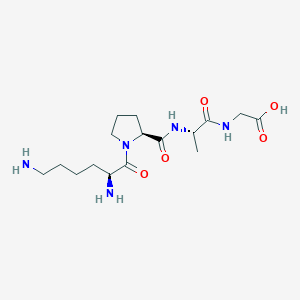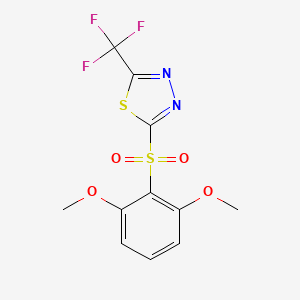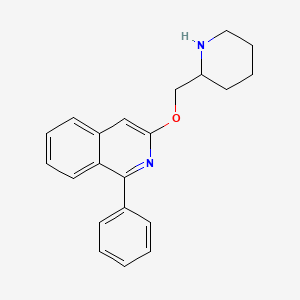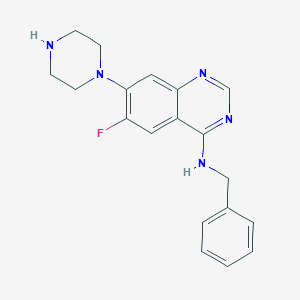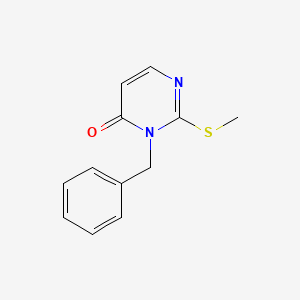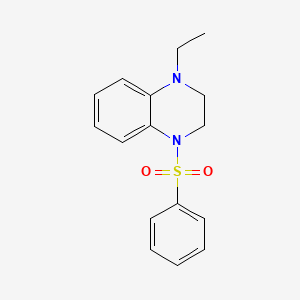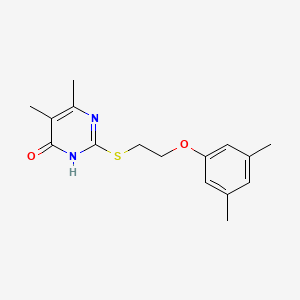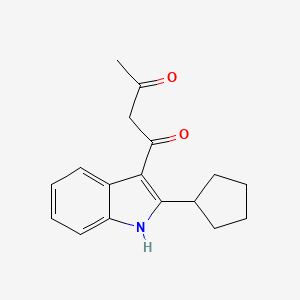![molecular formula C20H21N3O2 B15213728 (3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol CAS No. 646450-76-2](/img/structure/B15213728.png)
(3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline core, a pyrrolidine ring, and a benzyloxy group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol typically involves multiple steps. One common method includes the redox-neutral α-C–H oxygenation of commercially available pyrrolidin-3-ol with a monoprotected p-quinone. This reaction generates an N-aryliminium ion intermediate, which then reacts in situ with boronic acid nucleophiles to produce a series of cis-2-substituted pyrrolidin-3-ols .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinazoline core or the pyrrolidine ring.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized quinazoline compounds.
科学研究应用
(S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-3-(7-(methyl (7H-pyrrolo [2,3-d]pyrimidin-4-yl)amino)-5-azaspiro [2.4]heptan-5-yl)-3-oxopropanenitrile: This compound is a JAK1-selective inhibitor with a similar core structure.
Pyrrolidin-3-ol derivatives: These compounds share the pyrrolidine ring and exhibit similar chemical reactivity.
Uniqueness
(S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
646450-76-2 |
|---|---|
分子式 |
C20H21N3O2 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
(3S)-1-(2-methyl-7-phenylmethoxyquinazolin-4-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C20H21N3O2/c1-14-21-19-11-17(25-13-15-5-3-2-4-6-15)7-8-18(19)20(22-14)23-10-9-16(24)12-23/h2-8,11,16,24H,9-10,12-13H2,1H3/t16-/m0/s1 |
InChI 键 |
WOMZAVCITNVRQN-INIZCTEOSA-N |
手性 SMILES |
CC1=NC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=N1)N4CC[C@@H](C4)O |
规范 SMILES |
CC1=NC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=N1)N4CCC(C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


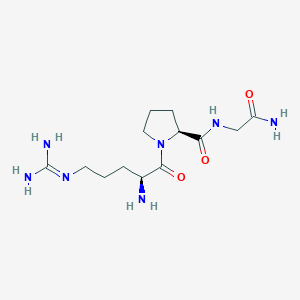
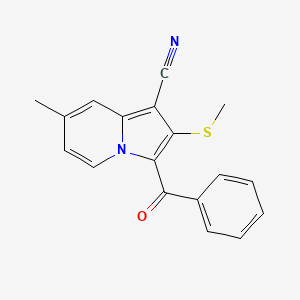
![6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B15213654.png)
